molecular formula C24H30F9N3O6S B10752318 (2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid

(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid

货号 B10752318
分子量: 659.6 g/mol
InChI 键: JMAYDELAQRHSLR-TXEPZDRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK1842799 is a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist developed for the treatment of multiple sclerosis. This compound is a prodrug that, upon phosphorylation, exhibits high selectivity and potency towards the S1P1 receptor, making it a promising candidate for therapeutic applications .

准备方法

The synthesis of GSK1842799 involves the preparation of alkyl-substituted biaryl amino alcohols. The key synthetic route includes the formation of (S)-2-amino-2-(5-(4-(octyloxy)-3-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)propan-1-ol. This compound is synthesized through a series of reactions, including alkylation, substitution, and cyclization reactions. The industrial production methods focus on optimizing these reactions to achieve high yield and purity .

化学反应分析

GSK1842799 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form its phosphorylated active form, GSK1842799-P.

    Reduction: Reduction reactions are less common for this compound due to its stable structure.

    Substitution: The compound can undergo substitution reactions, particularly involving the biaryl amino alcohol moiety.

Common reagents and conditions used in these reactions include strong oxidizing agents for phosphorylation and various solvents like dimethyl sulfoxide (DMSO) and ethanol for dissolution and reaction facilitation. The major product formed from these reactions is the phosphorylated active form, GSK1842799-P .

科学研究应用

GSK1842799 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用机制

GSK1842799 exerts its effects by selectively binding to and activating the S1P1 receptor. Upon phosphorylation, the compound (GSK1842799-P) exhibits subnanomolar agonist activity with over 1000-fold selectivity for S1P1 over S1P3. This activation leads to the modulation of lymphocyte trafficking, reducing the number of lymphocytes in the bloodstream and thereby exerting its therapeutic effects in conditions like multiple sclerosis .

相似化合物的比较

GSK1842799 is compared with other S1P1 receptor agonists, such as FTY720 (fingolimod). While both compounds exhibit high selectivity and potency towards the S1P1 receptor, GSK1842799 shows a more favorable pharmacokinetic profile, including better oral bioavailability and rapid in vivo conversion to its active form. Other similar compounds include siponimod and ozanimod, which also target S1P receptors but may differ in their selectivity and efficacy profiles .

属性

分子式

C24H30F9N3O6S

分子量

659.6 g/mol

IUPAC 名称

(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H28F3N3O2S.2C2HF3O2/c1-3-4-5-6-7-8-11-28-16-10-9-14(12-15(16)20(21,22)23)17-25-26-18(29-17)19(2,24)13-27;2*3-2(4,5)1(6)7/h9-10,12,27H,3-8,11,13,24H2,1-2H3;2*(H,6,7)/t19-;;/m0../s1

InChI 键

JMAYDELAQRHSLR-TXEPZDRESA-N

手性 SMILES

CCCCCCCCOC1=C(C=C(C=C1)C2=NN=C(S2)[C@](C)(CO)N)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

规范 SMILES

CCCCCCCCOC1=C(C=C(C=C1)C2=NN=C(S2)C(C)(CO)N)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。